molecular formula C12H19NO4S B1354083 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine CAS No. 253168-94-4

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Cat. No.: B1354083
CAS No.: 253168-94-4
M. Wt: 273.35 g/mol
InChI Key: BXUJVINGXQGNFD-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (CAS: 253168-94-4) is a β-aminosulfone compound with the molecular formula C₁₂H₁₉NO₄S and a molecular weight of 273.35 g/mol. It exists as a racemic mixture (rac-1) and in enantiomeric forms, notably the (S)-enantiomer (CAS: 608141-42-0) . This compound is a critical intermediate in synthesizing apremilast, a PDE4 inhibitor used to treat autoimmune diseases like psoriasis and psoriatic arthritis . Its synthesis involves enzymatic resolution using engineered amine transaminases (ATA-Vfl-8M) or asymmetric hydrogenation with chiral catalysts (e.g., Rh(cod)₂OTf and (R,R)-Me₂-DuPhos), achieving up to 96% enantiomeric excess (ee) .

Key structural features include:

  • A 3-ethoxy-4-methoxyphenyl group providing steric and electronic modulation.
  • A methylsulfonyl moiety enhancing metabolic stability and target binding.
  • A primary amine functional group enabling stereoselective enzymatic or chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine typically involves multiple stepsSpecific conditions such as temperature, solvents, and catalysts are crucial for the success of these reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Use Key Differentiation from Target Compound References
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine C₁₂H₁₉NO₄S 273.35 Ethoxy, methoxy, methylsulfonyl, amine Apremilast intermediate High enantioselectivity in synthesis (96% ee)
(R)-Enantiomer (CAS: 608142-27-4) C₁₂H₁₉NO₄S 273.35 Same as target compound Pharmacologically inactive isomer Stereochemical inversion reduces bioactivity
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) C₁₀H₁₅NO₂ 181.23 Dimethoxy, primary amine Psychoactive substance (Schedule I) Lacks sulfonyl group; no therapeutic relevance
Rivastigmine C₁₄H₂₂N₂O₂ 250.34 Carbamate, tertiary amine Acetylcholinesterase inhibitor Carbamate group instead of sulfonyl; CNS-targeted
4-((4-Isopropoxyphenyl)sulfonyl)phenol C₁₅H₁₆O₄S 300.35 Sulfonyl, phenol, isopropoxy Chemical intermediate Phenolic hydroxyl group; no amine functionality

Stability and Industrial Relevance

  • Co-Immobilization Stability : Co-immobilized ATA-Vfl-8M with horseradish peroxidase (HRP) enhances operational stability, reducing enzyme leaching by 90% compared to free enzymes .
  • Cost Efficiency : The racemic form (CAS: 253168-94-4) is priced at $12/g , while the (S)-enantiomer (CAS: 608141-42-0) costs $580/g , reflecting enantioselective synthesis challenges .
  • Regulatory Compliance: The compound’s genotoxic impurity levels are controlled to <25 ppm in apremilast synthesis, exceeding standard API purity requirements .

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, also known as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, is a compound with significant biological activity, particularly in the pharmaceutical industry. This compound serves as a synthetic intermediate for Apremilast, a drug used in the treatment of various inflammatory diseases. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₉NO₄S
Molecular Weight 273.35 g/mol
CAS Number 608141-42-0
Chirality (S)-enantiomer
Melting Point 119.0 - 123.0 °C
Boiling Point 469.6 °C

Structural Characteristics

The structure of this compound features an ethoxy and methoxy substitution on a phenyl ring, contributing to its pharmacological properties.

This compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a critical role in regulating various cellular processes, including inflammation and immune responses.

Therapeutic Applications

This compound has been studied for its potential in treating conditions such as:

  • Psoriasis
  • Rheumatoid Arthritis
  • Chronic Obstructive Pulmonary Disease (COPD)

Case Studies and Research Findings

  • Efficacy in Psoriasis Treatment : A clinical study demonstrated that Apremilast significantly reduced the severity of psoriasis symptoms compared to placebo, highlighting the role of its precursor compound in therapeutic efficacy .
  • Anti-inflammatory Effects : Research indicated that PDE4 inhibitors like this compound can modulate inflammatory cytokines, providing relief in autoimmune conditions .
  • Safety Profile : Clinical trials have reported adverse effects such as gastrointestinal disturbances and headache; however, these are generally manageable and do not outweigh the therapeutic benefits .

Synthesis and Yield

The synthesis of this compound has been optimized to achieve high yields:

Reaction ConditionsYield (%)
Methanol at reflux for 2 hours90%
Resolution of racemate98%

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a bioavailability conducive to therapeutic use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine?

To confirm structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., ethoxy, methoxy, and methylsulfonyl groups). Compare chemical shifts with PubChem data (InChI Key: RHOGRSKNWDNCDN-UHFFFAOYSA-N) .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (theoretical molecular weight: 225.29 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic sulfone (S=O) stretching vibrations near 1300–1150 cm1^{-1} .

Q. How can researchers optimize the synthesis of this compound?

Key methodological considerations:

  • Sulfonation Strategy : Introduce the methylsulfonyl group via oxidation of a thioether intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (neutral to slightly acidic conditions) .
  • Protection of Functional Groups : Protect amine groups during ethoxy/methoxy substitution to avoid side reactions. Use tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups, followed by deprotection .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is required if airborne particulates form .
  • Ventilation : Work in a fume hood to prevent inhalation exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for sulfone-containing waste .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between calculated and experimental physicochemical properties?

  • Validation of Calculated Data : Compare density functional theory (DFT)-predicted properties (e.g., boiling point: 327.6°C ) with experimental measurements. Adjust computational parameters (e.g., solvent models, basis sets) to align with empirical conditions.
  • Sensitivity Analysis : Evaluate the impact of substituent conformations (e.g., ethoxy group rotation) on properties like logP (predicted 1.051 g/cm3^3 ) using molecular dynamics simulations.
  • Cross-Referencing : Use multiple software suites (e.g., Gaussian, COSMO-RS) to triangulate results and identify systematic errors .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

  • Degradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions to simulate photolytic breakdown. Monitor degradation products via LC-MS/MS and quantify half-life .
  • Adsorption/Desorption Tests : Use soil-column experiments to assess mobility. Measure adsorption coefficients (KocK_{oc}) using OECD Guideline 121 .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50_{50} values .

Q. How can structure-activity relationship (SAR) studies elucidate its pharmacological potential?

  • Substituent Modification : Synthesize analogs with variations in methoxy/ethoxy positions or sulfone replacement (e.g., sulfonamide). Test for antiviral activity (e.g., HIV protease inhibition) using enzyme-linked immunosorbent assays (ELISA) .
  • Binding Affinity Assays : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • In Vivo Efficacy : Administer analogs in murine models to compare bioavailability and therapeutic indices. Use pharmacokinetic profiling (Cmax_{max}, AUC) to optimize dosing .

Q. What strategies mitigate data contradictions in reported biological activities?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50_{50} values) and apply statistical tools (e.g., ANOVA, funnel plots) to identify outliers .
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Interlaboratory Collaboration : Cross-validate results via round-robin testing with independent labs .

Q. Methodological Notes

  • Spectral Data Interpretation : Reference PubChem’s experimental NMR/MS datasets to avoid misassignment .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for environmental and toxicological studies to meet regulatory standards .

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUJVINGXQGNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253168-94-4
Record name 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethyl sulfone (3.70 g, 39.4 mmol) in tetrahydrofuran (350 mL), was added n-butyllithium (17.5 mL, 2.5 M, 43.8 mmol) under nitrogen at -78° C. and the mixture was stirred at 78° C. for 25 min. To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde (7.10 g, 39.4 mmol) in tetrahydrofuran (40 mL) under nitrogen in a separate flask at 0° C. was added lithium hexamethyldisilazide (43.0 mL, 1.0 M, 43.0 mmol) in hexane. After 15 min, boron trifluoride etherate (10.0 mL, 78.9 mmol) was added to the resulting mixture at 0° C. After 5 min, this solution was added to the -78° C. sulfone solution via syringe. The solution was allowed to warm to room temperature over one hour. The resulting mixture was then quenched with potassium carbonate (32 g) and water (200 mL). The mixture was stirred for 30 min and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with water (50 mL), brine (50 mL), and then dried over magnesium sulfate. The solvent was removed in vacuo and the resulting solid stirred with ether (100 mL) and 4 N hydrochloric acid (100 mL) for 15 min. The aqueous layer was separated and the organic layer extracted with 4 N hydrochloric acid (30 mL). The combined aqueous layers were washed with ether (50 mL), stirred, and cooled in an ice bath and the pH adjusted to 14 with sodium hydroxide (5 N). This solution was extracted with ethyl acetate (3×100 mL) and the combined organic layers were washed with brine (50 mL) and dried over sodium carbonate and sodium sulfate. Removal of solvent in vacuo gave an oil which was stirred with ether (20 mL) for 20 min to give a suspension. The suspension was filtered and the solid was washed with ether (20 mL) and then dried in a vacuum oven to yield 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine as an off-white solid (4.17 g, 39%): mp, 116.5-117.0° C.; 1H NMR (CDCl3) δ 1.47 (t, J=7 Hz, 3H, CH3), 1.92 (br s 2H, NH2), 2.91 (s, 3H, SO2CH3), 3.19 (dd, J=3.5, 14 Hz, 1H, CHH), 3.36 (dd, J=9.3, 14 Hz 1H, CHH), 3.87 (s, 3H, CH3), 4.10 (q, J=7 Hz, 2H, CH2), 4.60 (dd, J=3.5, 9 Hz, 1H, CH), 6.83-6.93 (m, 3H, Ar); 13C NMR (CDCl3) δ 14.75, 42.42, 50.94, 55.99, 63.18, 64.44, 110.71, 111.67, 118.21, 135.55, 148.72, 149.09; Anal Calcd for C12H19NO4S: C, 52.73; H, 7.01; N, 5.12. Found: C, 52.82; H, 6.69; N, 4.99.
Name
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20 mL
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solvent
Reaction Step One
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3.7 g
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17.5 mL
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reactant
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350 mL
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solvent
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7.1 g
Type
reactant
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43 mL
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reactant
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40 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three
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10 mL
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[Compound]
Name
sulfone
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0 (± 1) mol
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-methylisoindoline-1,3-dione was prepared by the procedure of Example 8 from 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.4 g, 5.0 mmol) and 3-methylphthalic anhydride (810 mg, 5.0 mmol) in acetic acid (15 mL) to afford 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.0 g, 3.7 mmol) and 3-methylphthalic anhydride (590 mg, 3.7 mmol). The product was obtained as a white solid (1.78 g, 85% yield); mp, 143.0-145.0° C.; 1H NMR (CDCl3) δ 1.46 (t, J=7.0 Hz, 3H, CH3), 2.67 (s, 3H, CH3), 2.83 (s, 3H, CH3), 3.79 (dd, J=4.8, 14.5 Hz, 1H, CHH), 3.85 (s, CH, CH3), 4.11 (q, J=7.0 Hz, 2H, CH2), 4.54 (dd, J=9.8, 14.5 Hz, 1H, CHH), 5.89 (dd, J=4.8, 9.9 Hz, 1H, NCH), 6.81-6.85 (m, 1H, Ar), 7.65 (d, J=7.5 Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.65, 17.54, 41.49, 48.63, 54.89, 55.89, 64.44, 111.36, 112.48, 120.44, 121.17, 128.24, 129.69, 132.00, 133.69, 136.63, 138.29, 148.51, 149.55, 167.99, 168.46; Anal Calcd for C21H23NO6S: C, 60.42; H, 5.55; N, 3.36. Found: C, 60.68; H, 5.40; N, 3.15.

Synthesis routes and methods III

Procedure details

Dimethylsulfone (14.1 g, 150 mmoles, from Aldrich Chemicals) and tetrahydrofuran (55 ml, from Aldrich Chemicals) were charged to a three-necked RBF at room temperature. The mixture was cooled to 5-10° C. n-BuLi (55 ml of 2.5M solution in hexanes, from Aldrich Chemicals) was added to the flask at a rate such that the reaction mixture was maintained at 5-10° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for 80 minutes. 3-Ethoxy-4-methoxybenzonitrile (22.2 g, 125 mmoles, in 45 ml tetrahydrofuran) was then charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for another 10-15 minutes. After warming to room temperature, the reaction mixture was stirred for another 1.5-2 hours and then transferred to a 1 L three-necked RBF containing a suspension of NaBH4 (6.1 g, 163 mmoles, from Acros) in 90 ml of tetrahydrofuran maintained at −10-0° C. A line rinse with 11 ml tetrahydrofuran followed. The reaction mixture was stirred at 0-5° C. for 30 minutes. TFA (43.3 ml, 563 mmoles, from Aldrich Chemicals) was charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature. The mixture was then charged with 22.3 ml of DI water over 5 minutes at 15-20° C. The mixture was stirred at ambient temperature for 4 hours. Aq. NaOH (10N, 40 ml) was charged to the flask over 10-15 minutes at 45-50° C. The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes. The mixture was clarified at 0-5° C. and the filtrate was concentrated on a Rotovap. The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml) and stirred at 0-5° C. for 2 hours. The mixture was filtered under vacuum, and the filtered solid was washed with cold Reagent alcohol (3×22 ml) followed by DI water until pH of the wash reached about 8. The solid was air dried, yielding 24.1 g (70.5%) of 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine (HPLC indicated 96.78% purity by peak area).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
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55 mL
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reactant
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45 mL
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reactant
Reaction Step Three
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Quantity
6.1 g
Type
reactant
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Quantity
90 mL
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solvent
Reaction Step Four
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Quantity
43.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
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reactant
Reaction Step Six
Quantity
22.3 mL
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solvent
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

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